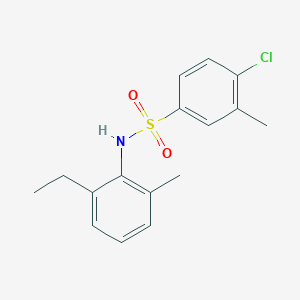
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first approved by the FDA in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme responsible for inflammation while sparing the COX-1 enzyme responsible for protecting the stomach lining.
作用机制
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, celecoxib reduces inflammation and pain without affecting the COX-1 enzyme responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also reduces fever by inhibiting the production of prostaglandins involved in the regulation of body temperature. 4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has been shown to have a lower risk of gastrointestinal side effects compared to non-selective NSAIDs due to its selective COX-2 inhibition.
实验室实验的优点和局限性
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has a number of advantages for use in lab experiments. It is readily available and can be easily synthesized. Its selective COX-2 inhibition makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, its use is limited by its potential side effects and toxicity. Careful consideration should be given to its use in lab experiments.
未来方向
There are a number of future directions for research on celecoxib. It has been investigated for its potential use in the prevention and treatment of cancer. Further studies are needed to determine its efficacy and safety in cancer treatment. 4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy in treating Alzheimer's disease. 4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has also been shown to have potential in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Further studies are needed to determine its efficacy in these conditions.
合成方法
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide can be synthesized through a multi-step process starting from 2-bromo-4-chlorobenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-ethyl-6-methylphenylamine and sodium hydride to form the sulfonamide intermediate. The final step involves the introduction of a methyl group to the benzene ring using methyl iodide and potassium carbonate.
科学研究应用
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. 4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has also been investigated for its potential use in the prevention and treatment of cancer. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis.
属性
IUPAC Name |
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-4-13-7-5-6-11(2)16(13)18-21(19,20)14-8-9-15(17)12(3)10-14/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYQXYUAVFQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2446595.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2446597.png)
![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)
![5-Benzylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2446600.png)




![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2446608.png)
![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446610.png)


![3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2446614.png)